Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a heterocyclic organic compound featuring a benzothiadiazole core fused with a pyrazolo[1,5-a]pyridine moiety via a piperazine-carbonyllinker. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-18(13-4-5-15-16(11-13)22-28-21-15)23-7-9-24(10-8-23)19(27)14-12-20-25-6-2-1-3-17(14)25/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWATIFMHABSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=NSN=C3C=C2)C(=O)C4=C5C=CC=CN5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a complex compound with potential therapeutic applications. This article reviews its biological activity based on recent studies, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
The compound has the following chemical characteristics:
- CAS Number : 1396809-89-4
- Molecular Formula : CHNOS
- Molecular Weight : 392.4 g/mol
Benzo[c][1,2,5]thiadiazol derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanisms of action for this compound include:
- Inhibition of Kinases : Similar compounds have shown activity against ALK5 (activin receptor-like kinase 5), which is implicated in tumor growth and metastasis. For instance, derivatives of benzo[c][1,2,5]thiadiazole have been synthesized and evaluated for their inhibitory effects on ALK5, demonstrating promising results .
- Antimetabolite Activity : The structural similarity to other pyrazolo compounds suggests that it may act as an antimetabolite in purine biochemical reactions, potentially disrupting cellular proliferation and leading to apoptosis in cancer cells .
Anticancer Activity
Research indicates that benzo[c][1,2,5]thiadiazol derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
| Compound | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| 14c | 0.37 | HeLa | Apoptosis induction |
| 14d | 0.73 | MCF7 | Cell cycle arrest |
| Sorafenib | 7.91 | HeLa | Control drug |
The compound 14c was noted for its high potency compared to the reference drug Sorafenib .
Antimicrobial Activity
Some derivatives have also been tested for antimicrobial activity against various pathogens. Studies suggest that these compounds can inhibit bacterial growth effectively at low concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 1.6 mg/mL |
| Staphylococcus aureus | 0.833 mg/mL |
These findings indicate potential applications in treating infections caused by resistant strains .
Case Studies
Several case studies highlight the efficacy of benzo[c][1,2,5]thiadiazol derivatives:
- Study on ALK5 Inhibition : A series of benzo[c][1,2,5]thiadiazol imidazoles were synthesized and evaluated for ALK5 inhibition. The most potent compound exhibited an IC50 value significantly lower than that of conventional therapies .
- Anticancer Screening : In a study involving multiple cancer cell lines, compounds derived from benzo[c][1,2,5]thiadiazole demonstrated a marked ability to induce apoptosis and inhibit cell proliferation at nanomolar concentrations .
- Antimicrobial Testing : A derivative was tested against a panel of bacterial strains and showed promising results with effective MIC values comparable to existing antibiotics .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antitumor properties. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : It may activate caspase pathways leading to programmed cell death.
- Case Study : A study demonstrated that similar compounds led to a reduction in tumor size in xenograft models by promoting cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its structural components contribute to its efficacy:
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 12 |
| 2 | S. aureus | 10 |
| 3 | P. aeruginosa | 15 |
These results suggest that the presence of the thiadiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Neuroprotective Effects
The pyrazolo[1,5-a]pyridine component is associated with neuroprotective effects:
- Mechanism : It may inhibit neuroinflammation and oxidative stress.
- Research Findings : Studies indicate that similar compounds can protect neuronal cells from damage induced by excitotoxicity .
Material Science Applications
In addition to biological applications, benzo[c][1,2,5]thiadiazol derivatives are being explored for their potential use in material science:
Comparison with Similar Compounds
Structural and Molecular Comparison with Analogous Compounds
The compound shares structural motifs with two closely related derivatives, as outlined below:
Structural Analog 1: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Molecular Formula : C₂₁H₂₁N₇O₂S
- Molecular Weight : 435.5 g/mol
- Key Substituent : A 5-isopropyl-1,2,4-oxadiazole group attached to a pyridine ring .
- The oxadiazole ring may also engage in hydrogen bonding or π-stacking interactions.
Structural Analog 2: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Molecular Formula : C₁₈H₁₅N₅O₃S
- Molecular Weight : 381.4 g/mol
- Key Substituent : A furan-2-yl-1,3,4-oxadiazole group linked to a piperidine ring .
- Structural Implications: The furan-oxadiazole hybrid introduces oxygen-rich heterocycles, which may alter electronic distribution and solubility. Piperidine (vs.
Comparative Analysis Table
Research Findings and Implications
While experimental data on the target compound’s bioactivity or material properties are absent in the provided sources, inferences can be drawn from its analogs:
Analog 1 : The isopropyl-oxadiazole group may enhance metabolic stability due to steric hindrance, a feature critical for drug candidates .
Analog 2 : The furan-oxadiazole system could improve aqueous solubility, advantageous for formulation but may reduce blood-brain barrier penetration .
Preparation Methods
Chlorination and Nucleophilic Substitution
A common route to benzo[c]thiadiazole derivatives involves chlorination of hydroxylated precursors followed by displacement with nucleophiles. For example, 5-hydroxybenzo[c]thiadiazole may undergo chlorination using phosphorus oxychloride (POCl₃) to yield 5-chlorobenzo[c]thiadiazole. Subsequent reaction with morpholine or piperazine derivatives under basic conditions (e.g., K₂CO₃) installs the desired substituent.
Representative Protocol :
- React 5-hydroxybenzo[c]thiadiazole (1.0 equiv) with POCl₃ (3.0 equiv) at reflux (110°C, 4 h).
- Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄ to isolate 5-chlorobenzo[c]thiadiazole (yield: 85–90%).
- Treat the chloride with piperazine (1.2 equiv) in THF at 25°C for 12 h to afford 5-(piperazin-1-yl)benzo[c]thiadiazole.
Preparation of Pyrazolo[1,5-a]pyridine-3-carbonyl-piperazine
Pyrazolo[1,5-a]pyridine Core Construction
Pyrazolo[1,5-a]pyridines are typically synthesized via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds. For instance, 3-carboxypyrazolo[1,5-a]pyridine can be obtained through the reaction of 5-aminopyrazole with acetylenedicarboxylate esters.
Key Steps :
Piperazine Functionalization
The carboxylic acid is activated as an acid chloride (using SOCl₂ or oxalyl chloride) and coupled to piperazine. For example:
- Treat pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) at 70°C (2 h).
- Add piperazine (1.5 equiv) in dry THF and stir at 0°C (2 h) to form 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine (yield: 80–85%).
Final Coupling Strategy
Amide Bond Formation
The benzo[c]thiadiazole-5-carbonyl chloride reacts with the pyrazolo[1,5-a]pyridine-piperazine intermediate under Schotten-Baumann conditions:
- Dissolve 5-chlorobenzo[c]thiadiazole (1.0 equiv) in dry THF and add triethylamine (2.0 equiv).
- Add 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine (1.1 equiv) portionwise at 0°C.
- Warm to room temperature and stir for 6 h. Isolate the product via column chromatography (SiO₂, EtOAc/hexane).
Yield : 65–70%
Purity : >95% (HPLC)
Alternative Routes and Optimization
Reductive Amination Approach
A secondary method employs reductive amination to assemble the piperazine linker:
- React 5-aminobenzo[c]thiadiazole with pyrazolo[1,5-a]pyridine-3-carbaldehyde in methanol.
- Reduce the imine intermediate with NaBH₃CN to form the secondary amine.
- Oxidize the amine to the ketone using MnO₂ or Dess-Martin periodinane.
This route offers modularity but suffers from lower yields (50–55%) due to over-oxidation side reactions.
Analytical Characterization
Critical spectroscopic data for the target compound include:
Q & A
Basic Research Questions
Q. What are the critical steps and considerations in designing a multi-step synthesis protocol for this compound?
- The synthesis typically involves sequential coupling reactions. Key steps include:
- Formation of the benzo[c][1,2,5]thiadiazole core via cyclization under controlled temperatures (80–120°C) using sulfuric acid as a catalyst .
- Coupling the thiadiazole moiety to the pyrazolo[1,5-a]pyridine fragment via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in anhydrous DMF .
- Final piperazine linkage using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane at 0–5°C to minimize side reactions .
- Key considerations : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and monitoring by TLC to ensure intermediate purity.
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic characterization :
- 1H/13C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
- HRMS : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 397.47) .
- X-ray crystallography (if crystals are obtainable) resolves bond angles and stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Solvent optimization : Replace DMF with THF or acetonitrile to reduce polarity and improve coupling efficiency .
- Catalyst screening : Test Pd(OAc)₂ vs. Pd(dppf)Cl₂ for cross-coupling steps; the latter may reduce by-products by 15–20% .
- Temperature control : Use microwave-assisted synthesis for thiadiazole formation (150°C, 10 min) to shorten reaction time and improve yield (85% vs. 60% conventional) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
- Functional group modifications :
- Replace the pyrazolo[1,5-a]pyridine moiety with pyrimidine or isoxazole to assess π-π stacking effects .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiadiazole ring to enhance binding affinity .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Variables to control :
-
Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h) .
-
Compound solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Example : A study reported IC₅₀ values ranging from 2 μM (Sp1) to 10 μM (Sp5) for similar compounds due to assay variability (Table 1) .
Table 1 : Variability in biological activity across species (adapted from ).
Entry Species IC₅₀ (μM) 3a Sp1 2.0 3b Sp2 5.0 3c Sp3 8.0
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Biophysical assays :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to target receptors (e.g., KD values) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cellular assays :
- Western blotting : Tracks downstream signaling proteins (e.g., phosphorylated ERK) after compound treatment .
- RNA-seq : Identifies differentially expressed genes linked to apoptosis or proliferation pathways .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture-free solvents) in detail .
- Data validation : Triplicate runs for biological assays with statistical analysis (p < 0.05) to confirm significance .
- Safety compliance : Adhere to institutional guidelines for handling cytotoxic compounds (e.g., PPE, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
